2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring fused with phenyl and sulfonyl groups The presence of the 4-chlorobenzyl group adds to its distinct chemical properties
Mechanism of Action
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets through different types of bonding interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Oxadiazole derivatives are generally known for their good bioavailability due to their favorable physicochemical properties .
Result of Action
Some oxadiazole derivatives have been reported to exhibit antifungal activities , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl sulfonyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of the 4-chlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Lacks the 4-chlorobenzyl and sulfonyl groups, resulting in different chemical properties and biological activities.
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but without the sulfonyl group, leading to variations in reactivity and applications.
2-(2-Phenylsulfonyl)phenyl-5-phenyl-1,3,4-oxadiazole: Contains a sulfonyl group but lacks the 4-chlorobenzyl group, affecting its overall properties.
Uniqueness
The unique combination of the 4-chlorobenzyl and sulfonyl groups in 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-17-12-10-15(11-13-17)14-28(25,26)19-9-5-4-8-18(19)21-24-23-20(27-21)16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRCAJAQIZBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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